molecular formula C7H14ClNO3 B1419371 2-Morpholin-4-yl-propionic acid hydrochloride CAS No. 161907-45-5

2-Morpholin-4-yl-propionic acid hydrochloride

Cat. No. B1419371
M. Wt: 195.64 g/mol
InChI Key: ZKEGDUIFZVBHQV-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-propionic acid hydrochloride is a chemical compound with the linear formula C7H14ClNO3 . It is also known by its CAS Number: 1414960-58-9 .


Molecular Structure Analysis

The molecular structure of 2-Morpholin-4-yl-propionic acid hydrochloride is represented by the formula C7H14ClNO3 . The InChI code for this compound is 1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Morpholin-4-yl-propionic acid hydrochloride is 195.64 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 195.0662210 g/mol .

Scientific Research Applications

Synthesis and Structure

  • Intermediate for Synthesis of Heterocyclic Compounds : 2-Morpholin-4-yl-propionic acid hydrochloride is important as an intermediate in synthesizing biologically active heterocyclic compounds. The morpholine ring in the compound adopts a chair conformation, contributing to its structural stability, which is crucial for further chemical reactions (Mazur, Pitucha, & Rzączyńska, 2007).

Chemical Synthesis

  • Route to (E)-4-morpholine-2-butenoic acid hydrochloride : This compound was synthesized from morpholine and 4-bromo-2-butenoic acid methyl ester, characterized by 1H NMR spectrometry, indicating its potential for various chemical and pharmaceutical applications (Qiu Fang-li, 2012).

Pharmacological Aspects

  • Anticonvulsive and Peripheral n-Cholinolytic Activities : 2-Morpholin-4-yl-propionic acid hydrochloride derivatives have been found to exhibit significant anticonvulsive activity and some peripheral n-cholinolytic activities, although they showed no antibacterial activity. This suggests potential applications in treating neurological disorders (Papoyan et al., 2011).

Biological and Medicinal Research

  • Potential Antimicrobial Activity : Morpholine-containing derivatives of 2-Morpholin-4-yl-propionic acid hydrochloride have demonstrated notable antibacterial and antifungal effects, suggesting their potential as new antimicrobial substances (Yeromina et al., 2019).
  • Antioxidant Activity : Certain derivatives have shown antioxidant activity, indicating their potential use in treatments requiring oxidative stress mitigation (Nurkenov et al., 2018).

Chemical Properties and Applications

  • Conversion into Morpholines : 1,2-Amino alcohols, including those related to 2-Morpholin-4-yl-propionic acid hydrochloride, can be effectively converted into morpholines using sulfinamides as protecting groups. This process is efficient and yields high-quality morpholine derivatives, useful in various chemical syntheses (Fritz et al., 2011).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - H318 . The precautionary statements include P280 - P305 + P351 + P338 .

properties

IUPAC Name

2-morpholin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEGDUIFZVBHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-yl-propionic acid hydrochloride

CAS RN

161907-45-5
Record name 2-(morpholin-4-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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